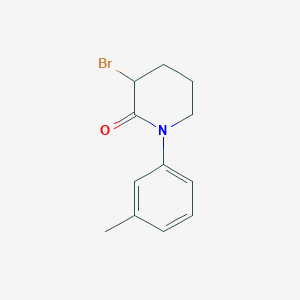

3-Bromo-1-(3-methylphenyl)piperidin-2-one

Description

3-Bromo-1-(3-methylphenyl)piperidin-2-one (CAS: 1342739-36-9) is a brominated piperidinone derivative featuring a 3-methylphenyl substituent at the 1-position of the heterocyclic ring. Its molecular formula is C₁₂H₁₂BrNO, with a molecular weight of 274.14 g/mol. The compound is synthesized via methods analogous to those reported for related piperidin-2-one derivatives, such as the diastereoselective synthesis described in , which employs bromination and aromatic substitution reactions .

Properties

IUPAC Name |

3-bromo-1-(3-methylphenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-9-4-2-5-10(8-9)14-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZMGTIIQARTMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCCC(C2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342739-36-9 | |

| Record name | 3-bromo-1-(3-methylphenyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(3-methylphenyl)piperidin-2-one typically involves the bromination of 1-(3-methylphenyl)piperidin-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-(3-methylphenyl)piperidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The piperidinone ring can be oxidized to form corresponding lactams or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to form alcohols or amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

Substitution Reactions: Products include azides, thiocyanates, and ethers.

Oxidation Reactions: Products include lactams and carboxylic acids.

Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

Neuropharmacology

Research indicates that 3-Bromo-1-(3-methylphenyl)piperidin-2-one interacts with neurotransmitter systems, particularly dopamine and norepinephrine pathways. Its structural similarity to known psychoactive compounds suggests potential applications in treating mood disorders and neurodegenerative diseases.

- Dopamine Receptor Modulation : Preliminary studies suggest that this compound may act as a selective dopamine receptor agonist, potentially beneficial in conditions like Parkinson's disease or schizophrenia. It has been shown to modulate dopaminergic activity, which is crucial for mood regulation and motor control.

Analgesic Properties

The compound has been investigated for its analgesic effects, particularly in models of chronic pain. Its ability to interact with pain pathways may provide insights into new treatments for pain management.

- Case Study : In animal models, the compound demonstrated significant analgesic activity comparable to traditional pain relievers, indicating its potential as a new therapeutic agent for pain relief.

Antidepressant Activity

Given its interaction with serotonin pathways, there is growing interest in the use of 3-Bromo-1-(3-methylphenyl)piperidin-2-one as an antidepressant.

- Research Findings : Studies have shown that compounds with similar structures can alleviate symptoms of depression by enhancing serotonin levels in the brain.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3-methylphenyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the piperidinone ring play crucial roles in its binding affinity and specificity. The compound may interact with active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperidin-2-one Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Substituents |

|---|---|---|---|

| 3-Bromo-1-(3-methylphenyl)piperidin-2-one | 1342739-36-9 | C₁₂H₁₂BrNO | 3-Bromo, 3-methylphenyl |

| 3-Bromo-1-(4-methoxyphenyl)piperidin-2-one | CID 64210938 | C₁₂H₁₄BrNO₂ | 3-Bromo, 4-methoxyphenyl |

| 3-Bromo-1-(4-fluorophenyl)piperidin-2-one | - | C₁₁H₁₁BrFNO | 3-Bromo, 4-fluorophenyl |

| 3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one | 2059926-87-1 | C₁₅H₁₆Br₂NO₂ | 3-Bromo-propanoyl, 3-bromophenyl |

| 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one | 1226225-33-7 | C₁₁H₁₂BrNO | Pyrrolidinone core, 3-bromo-4-methylphenyl |

Key Observations :

- Aromatic Substituents: The 3-methylphenyl group in the target compound contrasts with electron-donating (e.g., 4-methoxy in CID 64210938) or electron-withdrawing (e.g., 4-fluoro) substituents in analogs.

- Additional Functional Groups: The 3-(2-bromo-2-methylpropanoyl) substituent in CAS 2059926-87-1 introduces a branched alkyl chain, enhancing lipophilicity and steric bulk .

Key Observations :

- Lipophilicity : The 3-methylphenyl group in the target compound enhances lipophilicity compared to the 4-methoxyphenyl analog, which may improve membrane permeability in drug design .

- Synthetic Routes : Bromination at position 3 is a common step, while aromatic substituents are introduced via coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitution .

Biological Activity

3-Bromo-1-(3-methylphenyl)piperidin-2-one (CAS No. 1342739-36-9) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a bromine atom and a methyl-substituted phenyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for developing therapeutic agents.

The molecular formula of 3-Bromo-1-(3-methylphenyl)piperidin-2-one is C12H14BrN, with a molecular weight of approximately 251.15 g/mol. The presence of the bromine atom and the piperidine ring are significant in determining the compound's reactivity and biological interactions.

The biological activity of piperidine derivatives often involves interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that 3-Bromo-1-(3-methylphenyl)piperidin-2-one may exhibit:

- Enzyme Inhibition : Potential inhibition of specific enzymes related to disease pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors, which could influence neurological functions.

Anticancer Activity

Research indicates that compounds similar to 3-Bromo-1-(3-methylphenyl)piperidin-2-one exhibit significant anticancer properties. For instance, a study evaluating a series of piperidine derivatives reported IC50 values below 10 µM against various cancer cell lines, including breast and prostate cancer cells . The following table summarizes the findings related to similar compounds:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Piperidine Derivative A | MDA-MB-231 | 5.12 | EGFR Inhibition |

| Piperidine Derivative B | PC-3 | 6.45 | Src Kinase Inhibition |

| 3-Bromo-1-(3-methylphenyl)piperidin-2-one | TBD | TBD | TBD |

Neuropharmacological Effects

Piperidine derivatives have shown promise in modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests potential applications in treating neurological disorders such as depression and schizophrenia. A comparative analysis of related compounds demonstrated varying affinities for dopamine receptors, indicating that structural modifications can significantly impact biological activity .

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various piperidine derivatives on human cancer cell lines. The results indicated that modifications in the phenyl ring, such as bromination or methylation, enhanced anticancer activity due to improved binding affinity to target proteins .

- Neuropharmacological Assessment : Another study assessed the effects of piperidine derivatives on rodent models for depression. The findings suggested that compounds with similar structures to 3-Bromo-1-(3-methylphenyl)piperidin-2-one exhibited significant antidepressant-like effects, potentially through serotonin reuptake inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.